2-Phenyl-4-(phenylsulfonyl)morpholine
Description
2-Phenyl-4-(phenylsulfonyl)morpholine is a morpholine derivative featuring a phenyl group at the 2-position and a phenylsulfonyl moiety at the 4-position of the morpholine ring. The phenylsulfonyl group enhances electrophilicity and may influence binding interactions in biological systems, while the morpholine core contributes to conformational flexibility and hydrogen-bonding capabilities.
Properties
IUPAC Name |
4-(benzenesulfonyl)-2-phenylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c18-21(19,15-9-5-2-6-10-15)17-11-12-20-16(13-17)14-7-3-1-4-8-14/h1-10,16H,11-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCOVPCGPLJPLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-4-(phenylsulfonyl)morpholine typically involves the reaction of morpholine with phenylsulfonyl chloride in the presence of a base. The reaction proceeds through nucleophilic substitution, where the morpholine nitrogen attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts or specific reagents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-4-(phenylsulfonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-Phenyl-4-(phenylsulfonyl)morpholine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug design.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 2-Phenyl-4-(phenylsulfonyl)morpholine involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on the Phenylsulfonyl Group
The electronic and steric properties of substituents on the phenylsulfonyl group significantly impact physicochemical and biological behavior. Key analogs include:
- The 4-methoxy derivative exhibits a higher melting point (109–110°C) compared to bromomethyl analogs, likely due to improved crystal packing from polar interactions .
- Electron-withdrawing groups (e.g., fluoro) : Fluorine at the ortho position introduces steric hindrance and electronegativity, which may reduce metabolic stability but improve target affinity in drug design .
- Functionalized substituents (e.g., bromomethyl) : The bromine atom in 4-[[2-(bromomethyl)phenyl]sulfonyl]morpholine enables further functionalization via nucleophilic substitution, making it a versatile intermediate in synthesis .
Core Structural Variations
Morpholine derivatives with heterocyclic or aromatic extensions exhibit distinct properties:
- This structure may enhance binding to biological targets like kinases, contrasting with the simpler phenyl group in the base compound .
- 2-Methyl-5-(4-nitrophenyl)-2-phenyl-4-(phenylsulfonyl)-2,3-dihydrofuran: A dihydrofuran derivative with a nitro group, demonstrating how non-morpholine cores alter rigidity and electronic profiles.
Functional Group Additions
- 4-(Morpholine-4-sulfonyl)-phenylamine : The aniline group introduces nucleophilicity, enabling participation in diazo coupling or Schiff base formation. This contrasts with the inert phenyl group in the target compound, highlighting divergent synthetic applications .
- 2-(4-Ethoxyphenoxy)-5-(morpholine-4-sulfonyl)aniline: Combines ethoxy and aniline groups, likely improving solubility in polar solvents. Such modifications are critical for optimizing pharmacokinetic properties in drug candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
